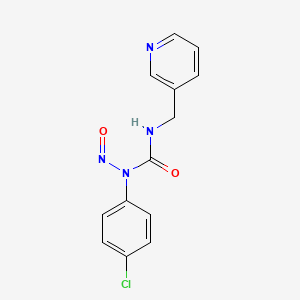
Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is a complex organic compound with the molecular formula C12H10ClN3O. This compound is known for its unique structure, which includes a urea backbone substituted with a 4-chlorophenyl group, a nitroso group, and a 3-pyridinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Addition of the Pyridinylmethyl Group: The 4-chlorophenyl isocyanate is then reacted with 3-pyridinylmethylamine to form the intermediate N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea.
Nitrosation: The final step involves the nitrosation of the intermediate using nitrous acid to yield Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-N-nitroso-N’-(2-pyridinylmethyl)urea: Similar structure but with a different position of the pyridinylmethyl group, leading to variations in reactivity and biological activity.
Uniqueness
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is unique due to the presence of both the nitroso and pyridinylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
属性
CAS 编号 |
58550-49-5 |
|---|---|
分子式 |
C13H11ClN4O2 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11ClN4O2/c14-11-3-5-12(6-4-11)18(17-20)13(19)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,19) |
InChI 键 |
YQRNUSSPKLFFDO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CNC(=O)N(C2=CC=C(C=C2)Cl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


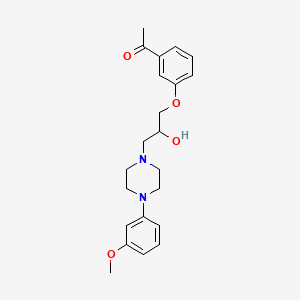
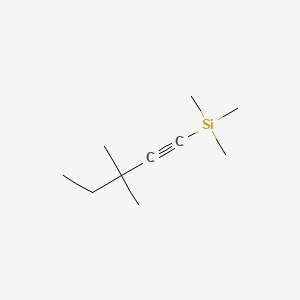
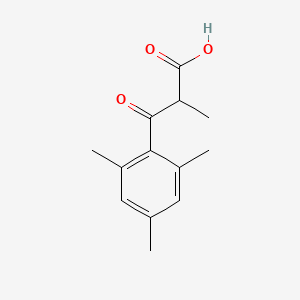
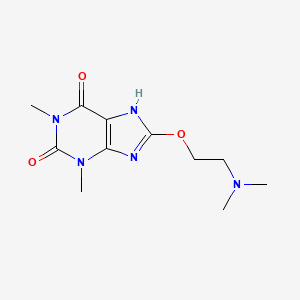
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
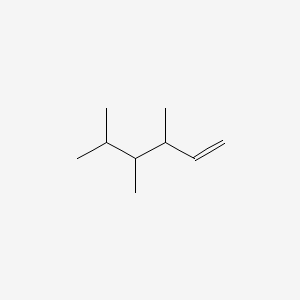
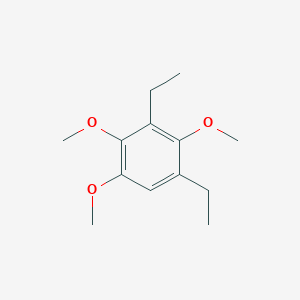
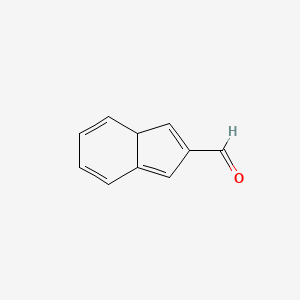
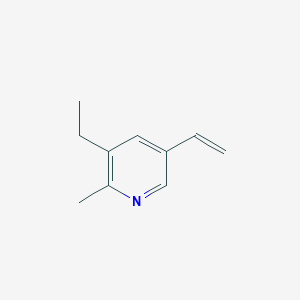
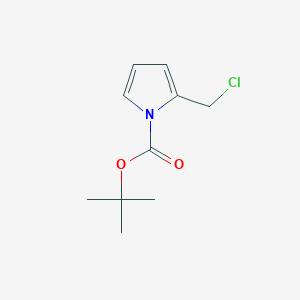
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
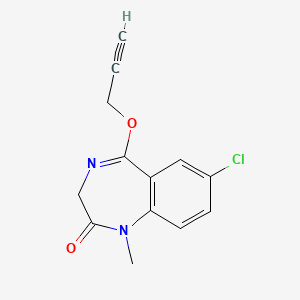
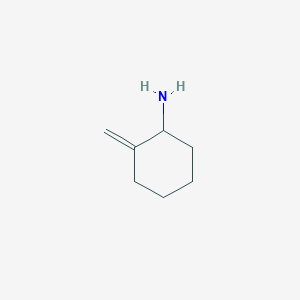
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
